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Compound of Interest

Compound Name: 3-(Methoxymethyl)phenol

CAS No.: 57234-51-2

Cat. No.: B3022784

Get Quote

Executive Summary
In the development of phenolic intermediates and pharmaceutical pharmacophores, the precise

structural characterization of 3-(Methoxymethyl)phenol (also known as m-hydroxybenzyl

methyl ether) is critical. Its structural isomers—the ortho and para derivatives—often co-elute

during synthesis or appear as metabolic byproducts. This guide provides a definitive spectral

analysis framework to distinguish the meta isomer from its counterparts using 1H and 13C

NMR spectroscopy. The analysis focuses on the unique coupling patterns of the aromatic ring

and the chemical shift sensitivity of the benzylic methylene group.

Molecular Profile & Theoretical Basis
Target Molecule: 3-(Methoxymethyl)phenol

Molecular Formula:

Molecular Weight: 138.16 g/mol

Key Structural Features:
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Phenolic Hydroxyl (-OH): Position 1 (Exchangeable proton).

Methoxymethyl Group (

): Position 3 (Benzylic ether).

Aromatic Ring:Meta-substituted pattern (asymmetric).

The meta substitution breaks the symmetry of the aromatic ring, resulting in four distinct

aromatic proton environments, unlike the para isomer which typically displays a symmetric

AA'BB' system.

Experimental Protocol for Spectral Acquisition
To ensure reproducibility and comparable chemical shifts, the following protocol is

recommended.

Sample Preparation
Solvent Selection:Chloroform-d (

) is the primary solvent for structural elucidation as it minimizes solvent-solute hydrogen
bonding compared to DMSO-

, allowing for sharper resolution of aromatic couplings.

Note: If the phenolic proton is not visible due to exchange, run a secondary spectrum in

DMSO-

to lock the OH signal (~9.3 ppm).

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Acquisition Parameters (Standard 400/600 MHz)
Pulse Sequence: zg30 (standard proton), zgpg30 (proton-decoupled carbon).

Relaxation Delay (D1):

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.0 s (ensure full relaxation of benzylic protons).

Scans: 16 (1H), 512+ (13C) to detect quaternary carbons.

1H NMR Spectral Analysis
The proton spectrum of 3-(Methoxymethyl)phenol is characterized by a distinct aliphatic

region and a complex aromatic region.

Table 1: 1H NMR Assignment (400 MHz, )
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Position Group
Shift (

, ppm)

Multiplicit
y

Integral

Coupling
(

, Hz)

Interpreta
tion

Ar-H2 Aromatic 6.90 - 6.95
Singlet (br)

/ Doublet
1H

Isolated

proton

between

substituent

s.

Ar-H5 Aromatic 7.20 - 7.25 Triplet (t) 1H

Meta

coupling,

typically

the most

deshielded

aromatic

signal.

Ar-H6 Aromatic 6.80 - 6.85 Doublet (d) 1H

Ortho to

alkyl, para

to OH.

Ar-H4 Aromatic 6.75 - 6.80
Doublet of

Doublets
1H

Ortho to

OH, para

to alkyl.

-CH2 Benzylic 4.42 - 4.45 Singlet (s) 2H -

Diagnostic

benzylic

ether peak.

-OCH3 Methoxy 3.38 - 3.41 Singlet (s) 3H -

Sharp

singlet,

characteris

tic of

aliphatic

ether.

-OH Phenolic 5.00 - 6.50 Broad

Singlet

1H - Shift varies

with

concentrati
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on/moistur

e.

Note: Chemical shifts are estimated based on substituent additivity rules applied to 3-

hydroxybenzyl alcohol experimental data.

13C NMR Spectral Analysis
The carbon spectrum provides the most definitive confirmation of the meta substitution pattern

via the chemical shifts of the quaternary carbons.

Table 2: 13C NMR Assignment (100 MHz, )

Carbon Type
Shift (

, ppm)
Assignment Logic

C-OH (C1) 156.0 - 158.0
Deshielded ipso-carbon

attached to oxygen.

C-Alkyl (C3) 140.0 - 142.0
Ipso-carbon attached to the

benzylic group.

Ar-C (C5) 129.0 - 130.0
Meta to OH; least affected by

electron donation.

Ar-C (C6) 119.0 - 120.0 Para to OH.

Ar-C (C4) 114.0 - 115.0
Ortho to OH; shielded by

resonance.

Ar-C (C2) 113.0 - 114.0
Ortho to OH; shielded, often

distinct from C4.

Benzylic (

-C)
74.0 - 75.0

Significantly downfield from

methyl carbons.

Methoxy (

)
58.0 - 58.5

Standard aliphatic methoxy

shift.
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Comparative Analysis: Distinguishing Isomers
The primary challenge is distinguishing the meta isomer from the para (4-

methoxymethylphenol) and ortho (2-methoxymethylphenol) isomers.

Table 3: Regioisomer Comparison Guide

Feature
3-

(Methoxymethyl)phe

nol (Meta)

4-

(Methoxymethyl)phe

nol (Para)

2-

(Methoxymethyl)phe

nol (Ortho)

Symmetry
Asymmetric (

)

Symmetric (

effective)

Asymmetric (

)

Aromatic 1H Pattern
4 distinct signals (s, d,

t, d)

2 distinct signals

(AA'BB' doublet pair)

4 distinct signals

(complex multiplet)

Coupling Constants Hz visible on H2/H4 Hz dominant
Complex higher-order

splitting

Benzylic

Shift
~4.44 ppm ~4.40 ppm

~4.60 ppm

(Deshielded by OH

proximity)

H-Bonding Effect Intermolecular only Intermolecular only
Intramolecular

(OH...O) possible

Diagnostic Workflow
The following decision tree outlines the logical steps to confirm the identity of the 3-isomer

using spectral data.
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Unknown Sample Spectrum (1H NMR)

Analyze Aromatic Region (6.5 - 7.5 ppm)

Is the pattern Symmetric (AA'BB')?

Identify: 4-(Methoxymethyl)phenol
(Para Isomer)

Yes (2 Doublets)

Asymmetric Pattern (ABCD or similar)

No (4 Signals)

Check Coupling of Most Shielded Proton

Identify: 3-(Methoxymethyl)phenol
(Meta Isomer)

Key: H2 Singlet-like signal

Singlet (H2) present

Identify: 2-(Methoxymethyl)phenol
(Ortho Isomer)

Key: Downfield CH2 shift

Complex Multiplets

Click to download full resolution via product page

Figure 1: NMR Decision Tree for distinguishing methoxymethylphenol regioisomers.

Advanced Verification: HMBC Correlations
For absolute structural proof, Heteronuclear Multiple Bond Correlation (HMBC) is required to

link the benzylic protons to the correct aromatic carbons.

Meta Isomer Logic: The benzylic

protons will show correlations to:
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C3 (Ipso): Strong correlation.

C2 (Ortho): Strong correlation to the carbon between the substituents.

C4 (Ortho): Correlation to the carbon adjacent to the OH group.

Crucial: In the meta isomer, C2 is flanked by substituents, making its chemical shift and

correlation pattern unique compared to the ortho isomer where the bridgehead is C1/C2.

Benzylic CH2
(4.44 ppm)

C3 (Ipso)
(~141 ppm)

2J (Strong)

C2 (Ortho)
(~114 ppm)3J (Strong)

C4 (Ortho)
(~115 ppm)

3J (Weak/Med)

C5 (Meta)
(~129 ppm)

No Correlation

Click to download full resolution via product page

Figure 2: Key HMBC correlations for confirming the position of the methoxymethyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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